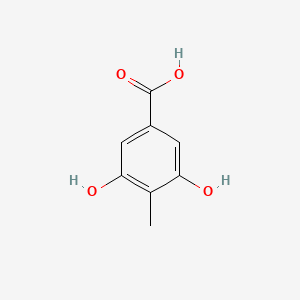

3,5-Dihydroxy-4-methylbenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

3,5-Dihydroxy-4-methylbenzoic acid belongs to the larger class of organic compounds known as benzoic acid derivatives. hmdb.ca These are characterized by a benzene (B151609) ring attached to a carboxylic acid group. The defining features of this compound are the two hydroxyl (-OH) groups and one methyl (-CH3) group attached to the benzene ring. nih.gov

The presence of these functional groups, particularly the hydroxyl groups, influences the compound's chemical reactivity and physical properties. Research into benzoic acid derivatives is extensive, with many compounds in this class serving as precursors for the synthesis of more complex molecules. chemimpex.com The specific arrangement of the hydroxyl and methyl groups on the benzene ring of this compound provides a unique chemical scaffold that researchers are exploring for various applications.

Significance of this compound in Natural Products Chemistry

In the realm of natural products chemistry, this compound has been identified as a metabolite in certain organisms. For instance, it is known to be derived from lichen sources. Fungi, such as Aspergillus niger, are known to metabolize various aromatic compounds, breaking them down into simpler benzoic acid derivatives. mdpi.com While the direct natural occurrence of this compound is a subject of ongoing investigation, the study of related dihydroxybenzoic acids reveals their presence in various plants and as metabolites in organisms that consume them. wikipedia.org For example, the related compound 3,5-dihydroxybenzoic acid is found in beer and has been detected in foods like wine, nuts, and peanuts. hmdb.ca

Overview of Current Research Trajectories

Current research on this compound is multifaceted, exploring its potential in several areas. One significant area of investigation is its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory properties. chemimpex.com

Additionally, its antioxidant properties are being studied for potential applications in cosmetic and skincare formulations to protect against oxidative stress. chemimpex.com The compound's antimicrobial characteristics have also led to research into its use as a natural preservative in food products. chemimpex.com In analytical chemistry, it serves as a standard for chromatographic analysis. chemimpex.com Furthermore, it is utilized in biochemical research to study metabolic pathways and enzyme activity. chemimpex.com

Compound Properties

| Property | Value |

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol |

| Appearance | White to pale cream powder |

| CAS Number | 28026-96-2 |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRRXSZDSGYLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372708 | |

| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28026-96-2 | |

| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28026-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Bioprospecting of 3,5 Dihydroxy 4 Methylbenzoic Acid

Isolation from Lichen Species (e.g., Parmotrema cristiferum)

Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are known producers of a wide array of unique secondary metabolites. The genus Parmotrema has been a subject of phytochemical investigations, leading to the identification of numerous bioactive compounds.

Recent studies have successfully isolated 3,5-dihydroxy-4-methylbenzoic acid from a lichen source belonging to the Parmotrema genus. This discovery marked the first report of this specific compound within this genus. nih.gov The isolation involved a systematic phytochemical analysis of the lichen thallus. In the same study, a series of other monoaromatic compounds were also identified, including 3,5-dihydroxybenzoic acid, 3,5-dihydroxybenzoate methyl, and 3-hydroxyorcinol, which were also new to the Parmotrema genus. nih.gov

While one study confirmed the presence of this compound, other phytochemical investigations on the species Parmotrema cristiferum have identified a different array of phenolic compounds. For instance, various studies on P. cristiferum have reported the isolation of compounds such as orcinol, orsellinic acid, atranol, methyl β-orsellinate, atranorin, lecanoric acid, and two new phenolic compounds named cristiferides A and B. nih.govresearchgate.netresearchgate.net This variation in isolated metabolites highlights the chemical diversity within a single lichen species, which can be influenced by geographical location, environmental conditions, and the specific chemotype of the lichen.

Table 1: Selected Phenolic Compounds Isolated from the Genus Parmotrema

| Compound Name | Specific Species | Reference |

|---|---|---|

| This compound | Parmotrema sp. | nih.gov |

| Orsellinic acid | Parmotrema cristiferum | nih.govresearchgate.netresearchgate.net |

| Lecanoric acid | Parmotrema cristiferum | nih.govresearchgate.net |

| Atranorin | Parmotrema cristiferum | researchgate.net |

| Cristiferide A | Parmotrema cristiferum | nih.gov |

Discovery in Marine-Derived Fungi (e.g., Myrothecium sp. BZO-L062)

The marine environment, particularly deep-sea sediments, represents a vast and largely untapped resource for novel bioactive natural products. Fungi isolated from these extreme environments have adapted to produce unique secondary metabolites.

In the course of exploring bioactive compounds from deep marine-derived fungi, the methyl ester of this compound was identified from the fungus Myrothecium sp. BZO-L062. This fungus was isolated from sediment samples collected from the seabed near Yongxing Island. The chemical investigation of the ethyl acetate extract from the fungal cultures led to the isolation of seven compounds. Among these was this compound methyl ester, which was identified by comparing its spectroscopic data with previously reported values.

Table 2: Compounds Isolated from Myrothecium sp. BZO-L062

| Compound Number | Compound Name | Type |

|---|---|---|

| 1a | (−)-(1S)-myrotheciol | New |

| 1b | (+)-(1R)-myrotheciol | New |

| 2 | 1-methoxy-myrotheciol | New |

| 3 | myrothin | New |

| 4 | terreinol | Known |

| 5 | This compound methyl ester | Known |

| 6 | 5-hydroxymethyl-2-furoic acid | Known |

| 7 | 5-hydroxymethyl-2-furancarboxylic acid methyl ester | Known |

Methodologies for Natural Product Isolation and Identification

The isolation and structural elucidation of this compound and its derivatives from natural sources rely on a combination of established and advanced analytical techniques. dntb.gov.uaresearchgate.net The general workflow involves extraction, separation and purification, and finally, structure identification.

Extraction: The initial step is typically a solvent extraction from the source material (e.g., dried lichen powder or fungal culture). dntb.gov.uaresearchgate.net Solvents of varying polarities, such as acetone, methanol, ethanol, or ethyl acetate, are used to draw out the secondary metabolites from the complex matrix. researchgate.netnih.gov Methods like maceration, where the material is steeped in the solvent, are commonly employed. researchgate.netnih.gov

Separation and Purification: The crude extract, which is a complex mixture of compounds, requires further separation. nih.gov Column chromatography is a fundamental technique used for this purpose. nih.govnih.gov Various stationary phases are employed, including:

Silica gel: A polar adsorbent used in normal-phase chromatography.

ODS (Octadecylsilane): A nonpolar stationary phase for reverse-phase chromatography.

Sephadex LH-20: A size-exclusion chromatography medium effective for separating small organic molecules like phenolics. nih.gov

Fractions collected from the initial column chromatography are often subjected to further purification steps, such as preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov HPLC, particularly reverse-phase HPLC (RP-HPLC), is a high-resolution technique that is highly effective for obtaining pure compounds. nih.gov

Identification and Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods. dntb.gov.uaamazonaws.com

Mass Spectrometry (MS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide the precise molecular weight and elemental formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for determining the carbon-hydrogen framework and how atoms are connected, ultimately revealing the complete structure of the molecule. amazonaws.com

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores within the molecule, which is characteristic of aromatic compounds like phenolics. nih.gov

The final identification is confirmed by comparing the acquired spectroscopic data (NMR, MS, UV) with data reported in scientific literature for known compounds. nih.gov

Synthetic Chemistry and Structural Modification of 3,5 Dihydroxy 4 Methylbenzoic Acid

Established Chemical Synthesis Pathways

Several routes have been explored for the synthesis of dihydroxybenzoic acids, with some being more established for the parent compound, 3,5-dihydroxybenzoic acid. These foundational methods provide a basis for developing pathways to its methylated analog.

Synthesis from Tri-O-Methylgallic Acid

While 3,5-dihydroxy-4-methylbenzoic acid is structurally related to gallic acid (3,4,5-trihydroxybenzoic acid), a direct and established synthetic pathway starting from tri-O-methylgallic acid is not prominently documented in scientific literature.

Sulfonation and Hydrolysis of Benzoic Acid Derivatives

A well-established method for synthesizing the parent compound, 3,5-dihydroxybenzoic acid, involves the sulfonation of benzoic acid followed by an alkaline fusion or hydrolysis step. wikipedia.orgorgsyn.orggoogle.com This process begins with the treatment of benzoic acid with fuming sulfuric acid at high temperatures, leading to the formation of a disulfonic acid derivative. wikipedia.orgorgsyn.org

This intermediate is then fused with a strong base, such as a mixture of sodium and potassium hydroxides, at elevated temperatures (280–310°C). wikipedia.org The final step involves acidification of the reaction mixture to yield 3,5-dihydroxybenzoic acid. wikipedia.orggoogle.com One patented method reports a total yield of 65% to 67.4% for 3,5-dihydroxybenzoic acid based on the initial benzoic acid. A Chinese patent outlines a similar process involving sulfonation with oleum, followed by hydrolysis, centrifugation, and purification steps to achieve the final product. google.com While this pathway is robust for the non-methylated analog, its specific application to a methylated benzoic acid precursor to obtain this compound is not explicitly detailed in the available literature.

Table 1: Key Steps in the Synthesis of 3,5-Dihydroxybenzoic Acid via Sulfonation

| Step | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| Sulfonation | Benzoic acid, Fuming sulfuric acid | Heated at 240–250°C for 5 hours | Benzoic acid disulfonic acid |

| Alkaline Fusion | Sodium hydroxide, Potassium hydroxide | Heated at 280–310°C for 1 hour | Barium salt of the product |

| Acidification | Concentrated hydrochloric acid | Acidification of the aqueous solution | 3,5-Dihydroxybenzoic acid |

Other Efficient Synthetic Routes

An efficient synthesis for this compound has been reported by Borchardt and Sinhababu, although the specific details of this multi-step process require access to the primary literature. acs.orgacs.org

Another highly plausible and efficient route involves the carboxylation of orcinol (also known as 3,5-dihydroxytoluene or 5-methylresorcinol). The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols. wikipedia.orgucla.eduorganic-chemistry.org In this reaction, a phenoxide is formed by treatment with a base (e.g., sodium hydroxide), which then undergoes nucleophilic addition to carbon dioxide under pressure and heat. wikipedia.org Subsequent acidification yields the corresponding hydroxybenzoic acid. wikipedia.org Applying this reaction to orcinol would introduce a carboxylic acid group onto the ring, yielding this compound. The regiochemistry of the Kolbe-Schmitt reaction can be influenced by the choice of alkali metal hydroxide. wikipedia.org

More recent advancements include enzymatic carboxylation, which offers high regioselectivity under mild conditions. mdpi.comnih.govnih.gov Specific decarboxylase enzymes, used in the reverse direction, can catalyze the addition of a carboxyl group from a bicarbonate source to phenolic compounds. nih.gov This biocatalytic approach has been successfully applied to various complex phenols and represents a modern, green alternative for the synthesis of hydroxybenzoic acids. nih.govnih.gov

Derivatization Strategies for Analog Development

The functional groups of this compound—two phenolic hydroxyls and one carboxylic acid—serve as active sites for various chemical modifications, enabling the development of diverse analogs.

Esterification and Etherification Reactions

The carboxylic acid group of this compound can be readily converted to its corresponding esters. This is typically achieved through acid-catalyzed esterification with an alcohol. For example, a series of n-alkyl 3,5-dihydroxybenzoates (from ethyl to n-heptyl) has been prepared by reacting the parent 3,5-dihydroxybenzoic acid with the corresponding alcohol in the presence of concentrated sulfuric acid.

The phenolic hydroxyl groups are susceptible to etherification. The synthesis of compounds like 3,5-bis(allyloxy)benzoate and 3,5-bis(propargyloxy)benzoate from 3,5-dihydroxybenzoic acid has been described. This reaction is typically carried out by treating the starting material with an alkyl halide (e.g., allyl bromide or propargyl bromide) in the presence of a base such as anhydrous potassium carbonate in a solvent like dimethylformamide (DMF).

Table 2: Examples of Ester and Ether Derivatives

| Derivative Type | Starting Material | Reagents | Product |

|---|---|---|---|

| Esterification | 3,5-Dihydroxybenzoic acid | n-Propyl alcohol, Sulfuric acid | n-Propyl 3,5-dihydroxybenzoate |

| Etherification | 3,5-Dihydroxybenzoic acid | Propargyl bromide, K₂CO₃, DMF | 3,5-bis(propargyloxy)benzoic acid |

| Etherification | 3,5-Dihydroxybenzoic acid | Allyl bromide, K₂CO₃, DMF | 3,5-bis(allyloxy)benzoic acid |

Bromination and Other Electrophilic Substitutions

The electron-rich aromatic ring of this compound is activated towards electrophilic aromatic substitution reactions, with the hydroxyl groups being strong ortho, para-directing activators. Bromination is a common example of such a transformation.

The bromination of the related compound 3,5-dihydroxybenzoic acid is achieved by treating it with elemental bromine in the presence of an aqueous mineral acid. This process can yield 4-bromo-3,5-dihydroxybenzoic acid. The existence of 3,5-dibromo-4-methylbenzoic acid suggests that this compound can undergo electrophilic substitution at the available ortho positions relative to the hydroxyl groups (positions 2 and 6). The reaction conditions, such as solvent and temperature, can be optimized to control the degree of substitution and maximize the yield of the desired brominated analog.

Table 3: Examples of Brominated Derivatives

| Compound Name | Molecular Formula | Position of Bromine |

|---|---|---|

| 4-Bromo-3,5-dihydroxybenzoic acid | C₇H₅BrO₄ | 4 |

Formation of Amide Derivatives

The synthesis of amide derivatives from this compound involves the formation of a new bond between the carboxyl group of the acid and an amino group of another compound. This classic transformation in organic chemistry can be achieved through several established methods. A common approach is the direct condensation of the carboxylic acid with an amine, facilitated by a coupling agent.

Alternatively, a two-step process is frequently employed for higher reactivity and yield. This involves first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. For instance, this compound can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 3,5-dihydroxy-4-methylbenzoyl chloride. This highly reactive acyl chloride can then be readily reacted with a primary or secondary amine to yield the corresponding N-substituted amide derivative. A patent describing the synthesis of various dihydroxybenzoic acid derivatives lists numerous amide compounds, such as 4-[N-(3',5'-dihydroxybenzoyl)amino]benzoic acid, which are synthesized by reacting the corresponding dihydroxybenzoic acid with an appropriate amino-containing molecule google.com. This general methodology is applicable to this compound for the creation of a diverse library of amide derivatives for further study.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of benzoic acid derivatives is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies aim to decipher these relationships to guide the design of compounds with enhanced or specific pharmacological properties. For derivatives of this compound, the hydroxyl (-OH) groups and the methyl (-CH₃) group are key determinants of their bioactivity.

Impact of Hydroxylation Positions on Bioactivity

The positioning of hydroxyl groups on the benzoic acid ring is a critical factor governing its biological effects, particularly its antioxidant and enzyme-inhibiting properties. Different isomers of dihydroxybenzoic acid exhibit markedly different activities.

Research on the free radical scavenging activity of various dihydroxybenzoic acids has shown that the 3,5-dihydroxy substitution pattern results in potent antioxidant effects. nih.gov In one study comparing multiple isomers, 3,5-dihydroxybenzoic acid demonstrated the highest antioxidant activity in a DPPH radical scavenging assay, outperforming other isomers such as 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid (protocatechuic acid). nih.govresearchgate.net The superior activity is attributed to the presence of hydroxyl groups at the meta positions (3 and 5), whereas compounds with hydroxyl groups at ortho (2 and 6) or para (4) positions without meta substitution were found to be nearly inactive. nih.gov

Conversely, in studies of α-amylase inhibition, a key enzyme in carbohydrate digestion, the position of the hydroxyl groups tells a different story. nih.gov Research indicates that a hydroxyl group at the 2-position (ortho) of the benzene (B151609) ring has a strong positive effect on inhibitory activity, while hydroxylation at the 5-position has a negative effect. mdpi.comnih.gov For example, 2,5-dihydroxybenzoic acid is a potent α-amylase inhibitor, whereas the addition of a hydroxyl group at the 5-position to 3,4-dihydroxybenzoic acid leads to a decrease in its inhibitory capacity. mdpi.com This suggests that while the 3,5-dihydroxy pattern is optimal for radical scavenging, other hydroxylation patterns may be more favorable for specific enzyme inhibition.

Table 1: Antioxidant Activity of Dihydroxybenzoic Acid Isomers This table is interactive. You can sort the data by clicking on the column headers.

| Compound | DPPH Scavenging IC₅₀ (µg/mL) nih.gov |

|---|---|

| 3,5-Dihydroxybenzoic acid | 1.70 ± 0.05 |

| 2,5-Dihydroxybenzoic acid (Gentisic acid) | 2.00 ± 0.04 |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 2.50 ± 0.04 |

| 2,4-Dihydroxybenzoic acid | > 50 |

| 2,6-Dihydroxybenzoic acid | > 50 |

Influence of Substituents on Pharmacological Properties

Beyond the hydroxyl groups, other substituents significantly modulate the pharmacological profile of the parent molecule. The methyl group in this compound and the introduction of other functional groups, such as methoxy groups or forming amide/ester linkages, can alter its bioactivity.

In contrast, converting the hydroxyl groups to methoxy (-OCH₃) groups generally has a negative impact on α-amylase inhibitory activity. The methylation of hydroxyl groups at various positions, particularly at the 2-position, has been shown to decrease inhibitory capacity significantly. mdpi.com This is likely because, while methylation might increase the molecule's ability to enter hydrophobic enzyme pockets, it also reduces the number of hydrogen-bonding groups crucial for the inhibitory interaction. mdpi.com

The conversion of the carboxylic acid group into esters or amides also alters pharmacological properties. Ester derivatives of hydroxybenzoic acids are often more stable than their corresponding acids in physiological conditions. google.com This modification can influence the compound's lipophilicity and, consequently, its ability to cross biological membranes and interact with targets.

Table 2: α-Amylase Inhibitory Activity of Substituted Benzoic Acids This table is interactive. You can sort the data by clicking on the column headers.

| Compound | α-Amylase Inhibition IC₅₀ (mM) mdpi.com |

|---|---|

| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 |

| 2,5-Dihydroxybenzoic acid | 21.36 ± 1.10 |

| 3,4-Dihydroxybenzoic acid | 32.22 ± 1.54 |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | 39.52 ± 1.63 |

| 3,5-Dimethoxy-4-hydroxybenzoic acid (Syringic acid) | 43.14 ± 2.05 |

| 4-Methylbenzoic acid | 52.35 ± 3.31 |

Advanced Analytical Methodologies for 3,5 Dihydroxy 4 Methylbenzoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 3,5-Dihydroxy-4-methylbenzoic acid, offering profound insights into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxyl groups. The two aromatic protons are chemically equivalent and are expected to produce a single signal, appearing as a singlet. The three protons of the methyl group will also generate a singlet. The protons of the two hydroxyl groups and the carboxylic acid group are exchangeable and may appear as broad singlets; their chemical shifts can be sensitive to the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all eight carbon atoms in the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal. The spectrum is expected to show signals for the carbonyl carbon of the carboxylic acid, the four distinct aromatic carbons (including those bonded to the hydroxyl groups, the methyl group, and the carboxylic acid), and the methyl carbon.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | Singlet | Aromatic CH |

| ¹H | ~2.0-2.5 | Singlet | -CH₃ |

| ¹H | Broad | Singlet | -OH |

| ¹H | Broad | Singlet | -COOH |

| ¹³C | ~170-175 | Singlet | C=O |

| ¹³C | ~150-160 | Singlet | C-OH |

| ¹³C | ~120-130 | Singlet | Aromatic C-H |

| ¹³C | ~110-120 | Singlet | Aromatic C-COOH |

| ¹³C | ~10-15 | Singlet | -CH₃ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound. nih.gov These methods probe the vibrational modes of the molecule's bonds.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound, often recorded using a KBr pellet, reveals characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often hydrogen-bonded. The O-H stretching of the phenolic hydroxyl groups typically appears as a broad absorption around 3200-3600 cm⁻¹. The C=O stretching of the carboxylic acid group gives rise to a strong, sharp peak around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while C-O stretching vibrations of the carboxylic acid and phenol groups appear in the 1210-1320 cm⁻¹ range.

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. The C=C stretching and C-H bending vibrations are also readily observed.

Table 2: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (Broad) | Weak |

| O-H Stretch (Phenol) | 3200-3600 (Broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Methyl) | 2850-2960 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 (Strong) | Moderate |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-O Stretch | 1210-1320 | Moderate |

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. Tandem MS (MS/MS) provides further structural information through controlled fragmentation of the molecular ion.

Mass Spectrometry (MS): In electron ionization (EI) MS, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the elemental formula.

Tandem MS (MS/MS): Tandem mass spectrometry is particularly useful for distinguishing between isomers. The fragmentation of the protonated or deprotonated molecule of this compound would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl and carboxyl groups, and carbon dioxide (CO₂) from the carboxylic acid moiety. The resulting fragment ions provide a fingerprint that can be used for structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M+H]⁺ | 169 | Protonated Molecule |

| [M-H]⁻ | 167 | Deprotonated Molecule |

| [M-H₂O]⁺ | 151 | Loss of Water |

| [M-CO₂]⁺ | 125 | Loss of Carbon Dioxide |

| [M-H₂O-CO]⁺ | 123 | Subsequent Loss of Carbon Monoxide |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, ECD)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. Reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation of dihydroxybenzoic acid isomers can be challenging due to their similar polarities. Therefore, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can provide enhanced separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as formic acid or acetic acid to ensure the carboxylic acid is in its protonated form.

Detectors:

Diode Array Detector (DAD): Also known as a Photodiode Array (PDA) detector, this is a common choice as it provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Electrochemical Detector (ECD): Due to the presence of easily oxidizable hydroxyl groups on the aromatic ring, an electrochemical detector can offer high sensitivity and selectivity for the detection of this compound.

Table 4: Typical HPLC Parameters for the Analysis of Dihydroxybenzoic Acid Isomers

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or Mixed-mode |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | DAD at 254 nm and 280 nm |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound and for assessing its purity.

For the analysis of this relatively polar compound, a polar stationary phase like silica gel is typically used. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation of the compound from starting materials, byproducts, and impurities. A common mobile phase system for benzoic acids is a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol), with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing of the spot.

After development, the TLC plate is visualized under UV light (typically at 254 nm), where the aromatic ring will absorb light and appear as a dark spot on a fluorescent background. Staining with reagents like potassium permanganate can also be used for visualization. The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.

Table 5: Example TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (e.g., 60:40:1) |

| Visualization | UV light at 254 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and carboxylic acid functional groups, is non-volatile. Therefore, a crucial prerequisite for its analysis by GC is a derivatization step to convert it into a more volatile and thermally stable form.

Derivatization Process: Silylation

The most common derivatization technique for phenolic acids like this compound is silylation. This process involves the replacement of the active hydrogen atoms in the hydroxyl (-OH) and carboxylic acid (-COOH) groups with a trimethylsilyl (TMS) group. This chemical modification reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used in combination with a catalyst such as trimethylchlorosilane (TMCS). The reaction is typically carried out by mixing the dried sample containing this compound with the silylating reagents and heating the mixture to ensure complete derivatization.

GC-MS Analysis of the Silylated Derivative

Once derivatized, the resulting trimethylsilyl ester of this compound can be effectively separated and detected using a GC system coupled with a Mass Spectrometer (MS). The GC column, typically a capillary column with a non-polar stationary phase, separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and fragments the resulting ions. The mass-to-charge ratio of these fragments creates a unique mass spectrum that serves as a chemical fingerprint for identification.

While specific retention times for the TMS derivative of this compound are dependent on the exact chromatographic conditions, the table below illustrates a typical set of parameters for the GC-MS analysis of silylated phenolic acids.

Table 1: Illustrative GC-MS Parameters for the Analysis of Silylated this compound

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of 80-100°C, ramped to 280-300°C at a rate of 5-10°C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 50-650 |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are the gold standard for the analysis of complex mixtures. For this compound, both LC-MS and GC-MS offer high levels of sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like this compound, as it typically does not require derivatization. The compound is separated on a liquid chromatography column, most commonly a reversed-phase C18 column, and then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a frequently used ionization technique for this type of analysis, often operated in the negative ion mode to deprotonate the acidic phenolic and carboxylic acid groups. This generates a prominent [M-H]- ion, which for this compound would have a mass-to-charge ratio (m/z) of 167.0.

For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is employed. In this setup, the [M-H]- precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion can be monitored, a technique known as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and improves detection limits.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion [M-H]- | m/z 167.0 |

| Example Product Ions | m/z 123.0 (loss of CO2), m/z 95.0 (further fragmentation) |

| Monitored Transition (MRM) | 167.0 -> 123.0 |

Gas Chromatography-Mass Spectrometry (GC-MS)

As detailed in the previous section, GC-MS analysis of this compound requires a derivatization step. The mass spectrum of the silylated derivative provides a wealth of structural information. The molecular ion of the tris-TMS derivative of this compound would be expected at m/z 384. The fragmentation pattern in the mass spectrometer would yield characteristic ions that confirm the structure of the original molecule.

The combination of the precise retention time from the GC and the unique mass spectrum from the MS provides a high degree of confidence in the identification and quantification of this compound in complex samples.

Computational Chemistry and Molecular Modeling in 3,5 Dihydroxy 4 Methylbenzoic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding potential biological activities by simulating the interaction between a small molecule and a protein's binding site.

In a notable study, 3,5-dihydroxy-4-methylbenzoic acid, isolated from a lichen species, was investigated for its potential as an alpha-glucosidase inhibitor. nih.govnih.gov Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. cabidigitallibrary.org To elucidate the mechanism of action, molecular docking simulations were performed. These simulations confirmed that this compound could effectively bind to the active site of the alpha-glucosidase enzyme. nih.gov

The docking results revealed that the compound's ability to inhibit the enzyme is linked to the specific arrangement of its functional groups—the two hydroxyl (-OH) groups at positions 3 and 5, and the carboxyl (-COOH) group on the benzene (B151609) ring. nih.gov These groups form key interactions, such as hydrogen bonds, with amino acid residues in the enzyme's active site, stabilizing the ligand-protein complex and blocking the enzyme's normal function. This in silico analysis provided a strong theoretical basis that aligned with and supported the in vitro experimental findings. nih.gov

| Compound | Target Enzyme | Computational Method | Key Finding |

|---|---|---|---|

| This compound | Alpha-glucosidase | Molecular Docking | Predicted effective binding to the enzyme's active site, supporting its role as an inhibitor. nih.gov |

Structure-Function Prediction via In Silico Methods

In silico methods for structure-function prediction aim to forecast the biological activity of a compound based on its molecular structure. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in a compound's structure with changes in its biological effect. nih.gov

For phenolic acids, including derivatives of dihydroxybenzoic acid, a primary area of investigation is their antioxidant activity. nih.gov Computational studies have established clear relationships between the structure of these compounds and their ability to scavenge free radicals. The number and position of hydroxyl groups on the aromatic ring are critical determinants of this activity. mdpi.comnih.gov

QSAR models developed for phenolic compounds use various molecular descriptors (e.g., electronic, topological, steric) to predict activity. nih.gov These models help researchers understand how modifications, such as the addition of a methyl group, can modulate the compound's function, providing a predictive framework for designing new molecules with desired biological properties. nih.gov

| Structural Feature (General Phenolic Acids) | Predicted Function/Activity | In Silico Method | Rationale |

|---|---|---|---|

| Number and position of hydroxyl groups | Antioxidant Activity | QSAR, DFT | Determines the ease of hydrogen atom donation and the stability of the resulting phenoxyl radical. nih.govmdpi.com |

| Electron-donating/withdrawing substituents | Modulation of antioxidant capacity | QSAR | Alters the electronic properties of the aromatic ring and the reactivity of the hydroxyl groups. nih.gov |

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. sciopen.com These methods are used to calculate fundamental properties such as molecular orbital energies (HOMO and LUMO), bond dissociation enthalpies, and electrostatic potential maps. researchgate.net

For phenolic acids, DFT calculations are essential for understanding their antioxidant mechanisms at a subatomic level. sciopen.com The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate an electron, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. researchgate.net

| Quantum Chemical Parameter | Significance in Analysis |

|---|---|

| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and chemical reactivity. researchgate.net |

| Bond Dissociation Enthalpy (BDE) | Measures the energy required to break the O-H bond, key for radical scavenging activity. sciopen.com |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net |

| Conformational Energy Profile | Determines the most stable 3D structure of the molecule, which is essential for biological interactions. researchgate.net |

Emerging Research Areas and Future Directions for 3,5 Dihydroxy 4 Methylbenzoic Acid

Applications in Advanced Materials Science

The inherent chemical functionalities of 3,5-Dihydroxy-4-methylbenzoic acid, namely the carboxylic acid group and the two hydroxyl groups on the aromatic ring, make it a promising candidate for the development of advanced materials. Its ability to interact with other substances, particularly metal ions, and its potential to be incorporated into larger molecular structures are key to its emerging applications.

Metal Ion Chelation and Environmental Remediation

The presence of multiple oxygen-containing functional groups in this compound suggests its potential as a chelating agent, capable of binding to metal ions. This property is of significant interest for environmental remediation, particularly for the removal of heavy metal ions from contaminated water. While direct studies on the metal chelation properties of this compound are still emerging, research on analogous compounds provides strong evidence for its potential.

For instance, studies on other dihydroxybenzoic acid derivatives have demonstrated their ability to form stable complexes with various metal ions. The hydroxyl and carboxyl groups can act as bidentate or even tridentate ligands, effectively sequestering metal ions from a solution. This suggests that this compound could be employed in the development of new adsorbents or filtering materials for water purification. The methyl group on the ring may also influence its selectivity and binding affinity for specific metal ions.

Future research in this area is expected to focus on quantifying the binding constants of this compound with various heavy metal ions, determining its selectivity, and evaluating its performance in real-world environmental samples. The development of polymers or hybrid materials incorporating this compound could lead to robust and reusable systems for environmental remediation.

Development of Luminescent Probes and Sensing Technologies

The aromatic structure of this compound provides a foundation for the development of luminescent materials. While the compound itself may not be strongly luminescent, it can be functionalized or incorporated into larger systems to create fluorescent probes for the detection of specific analytes.

A highly relevant study demonstrated the use of the closely related compound, 3,5-dihydroxybenzoic acid, to cap nanocrystals, creating luminescent probes for the detection of tungstate ions in aqueous solutions. The dihydroxybenzoic acid moiety plays a crucial role in binding to the nanocrystal surface and in mediating the interaction with the target analyte. This research strongly suggests that this compound could be similarly utilized. The methyl group might further enhance the photophysical properties or the selectivity of such probes.

The development of sensors based on this compound could offer a simple, rapid, and sensitive method for the detection of various ions and molecules. Future research will likely explore the synthesis of new fluorescent derivatives of this compound and their application in the development of chemosensors for environmental monitoring, medical diagnostics, and industrial process control.

Exploration of Novel Biological Activities

Beyond its established roles, researchers are actively investigating novel biological activities of this compound. Its phenolic structure is a common feature in many biologically active natural products, suggesting a wide range of potential pharmacological effects.

Recent studies have highlighted the antimicrobial and antioxidant properties of this compound. guidechem.com Its ability to inhibit the growth of various microorganisms makes it a candidate for the development of new food preservatives and antimicrobial agents. chemimpex.com Furthermore, its antioxidant activity is being explored for applications in cosmetics to protect the skin from oxidative stress. chemimpex.com

The compound is also being investigated as a key intermediate in the synthesis of pharmaceuticals targeting inflammation and pain relief . chemimpex.com This suggests that this compound itself may possess anti-inflammatory properties that warrant further investigation. The structural similarity to other neuroprotective phenolic compounds also points towards a potential role in protecting against neurodegenerative diseases, although direct evidence is still needed.

Future research is expected to delve deeper into the mechanisms underlying these biological activities and to explore other potential therapeutic applications, such as antiviral, anticancer, and enzyme-inhibiting effects.

Integration into Sustainable Chemical Processes

The principles of green chemistry are driving the search for sustainable and environmentally friendly chemical processes. This compound is being considered as a valuable building block in this context, particularly due to its natural origins and potential for production from renewable resources.

One of the key areas of interest is its use as a bio-based platform chemical . As it can be found in various plants, there is potential for developing extraction and purification processes from biomass. guidechem.com Furthermore, research into the biosynthesis of this compound and related compounds using engineered microorganisms could provide a sustainable alternative to traditional chemical synthesis.

In terms of its application, its use as a starting material in the synthesis of other valuable chemicals is being explored. For example, it is a key raw material in the synthesis of resveratrol, a compound with numerous health benefits. The development of green synthetic routes to this compound and its derivatives, potentially utilizing biocatalysis or other environmentally benign methods, is a key area of future research.

Interdisciplinary Research Perspectives

The future of research on this compound lies in interdisciplinary approaches that combine expertise from various scientific fields. The complex nature of its potential applications necessitates a collaborative effort to fully unlock its potential.

Computational studies , such as molecular docking and density functional theory (DFT) calculations, can provide valuable insights into the binding mechanisms of this compound with metal ions or biological targets. These in silico studies can guide the design of new materials and drugs, saving time and resources in the experimental phase.

The integration of materials science and biology is another promising avenue. For example, the development of biocompatible and biodegradable materials based on this compound for drug delivery or tissue engineering applications requires a deep understanding of both the chemical properties of the material and its interaction with biological systems.

Future research will likely see an increase in such interdisciplinary collaborations, leading to a more comprehensive understanding of this compound and the development of innovative technologies based on this versatile compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dihydroxy-4-methylbenzoic acid, and what key reaction conditions influence yield?

- Methodological Answer : A widely used method involves co-solvent-assisted interfacial polymerization with trimesoyl chloride, optimizing solvent polarity and reaction time to enhance crosslinking efficiency. Key factors include pH control (neutral to slightly acidic), temperature (20–40°C), and stoichiometric ratios of reactants to minimize side products like unreacted monomers . For derivatives, methyl benzoate is a preferred starting material due to its accessibility, with halogenation and hydroxylation steps requiring careful monitoring to avoid over-substitution .

| Key Reaction Parameters | Impact on Yield |

|---|---|

| Solvent polarity (e.g., hexane/EtOH) | Affects monomer diffusion and film uniformity |

| Temperature (20–40°C) | Higher temperatures accelerate reaction but risk decomposition |

| Molar ratio (monomer:crosslinker) | Imbalanced ratios lead to incomplete polymerization |

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms hydroxyl/methyl group positions (e.g., bond angles of 120° for aromatic rings) .

- NMR (¹H/¹³C) : Identifies proton environments (e.g., methyl groups at δ 2.3 ppm, hydroxyls at δ 9.8–10.2 ppm) and quantifies purity .

- FT-IR : Detects functional groups (O-H stretch at 3200–3400 cm⁻¹, C=O at 1680 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (154.12 g/mol) and detects fragmentation patterns .

Q. What known biological activities make this compound relevant to pharmacological research?

- Methodological Answer :

- Antioxidant activity : Scavenges ROS (IC₅₀: 12–18 μM in DPPH assays) via phenolic hydroxyl groups .

- Antibacterial effects : Inhibits E. coli (MIC: 64 μg/mL) by disrupting membrane integrity .

- Apoptosis induction : Activates caspase-3 in cancer cells (e.g., 40% apoptosis at 50 μM in HeLa cells) .

- NF-κB modulation : Reduces inflammatory cytokine production (e.g., TNF-α suppression by 60% at 25 μM) .

Advanced Research Questions

Q. How does the hydroxyl and methyl substitution pattern influence reactivity in esterification or polymerization?

- Methodological Answer : The 3,5-dihydroxy-4-methyl configuration creates steric hindrance, slowing esterification at the 4-position. Electron-donating methyl groups enhance ring stability but reduce electrophilic substitution rates. In polymerization, the meta -hydroxyls facilitate crosslinking via hydrogen bonding, while the methyl group increases hydrophobicity, impacting membrane permeability (e.g., water flux of 2.5 L/m²·h in reverse osmosis membranes) .

Q. What challenges arise when interpreting conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies often stem from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or ROS detection methods (DCFH-DA vs. luminol) .

- Solubility issues : Low aqueous solubility (logP: 1.8) may lead to underestimated activity in cell-based assays .

- Metabolic interference : Hepatic metabolism (e.g., glucuronidation) reduces bioavailability in in vivo models .

Q. How was this compound utilized in developing advanced reverse osmosis membranes?

- Methodological Answer : The compound was engineered into polyester thin-film composite membranes via interfacial polymerization with trimesoyl chloride. Key advantages over traditional polyamide include:

-

Chlorine resistance : Stable under 500 ppm NaClO exposure (vs. polyamide degradation at 50 ppm) .

-

Boron rejection : Achieves 85% removal (vs. 50% for polyamide) due to tighter pore size (0.2 nm) .

-

Fouling resistance : Hydrophilic surface (contact angle: 35°) reduces organic adhesion .

Membrane Property Performance Metric Water permeability 3.2 L/m²·h·bar Salt rejection (NaCl) 99.2% Operational pH range 2–10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.